Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate
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Overview
Description
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is known for its unique structure, which includes a formamido group attached to a hexanoate chain, and a hydroxyphenyl group. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate typically involves the reaction of 6-aminohexanoic acid with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and involves heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The formamido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the formamido group can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[(4-hydroxybenzoyl)amino]hexanoate
- Methyl 6-[(4-hydroxyphenyl)carbamoyl]hexanoate
- Methyl 6-[(4-hydroxyphenyl)acetyl]hexanoate
Uniqueness
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and formamido groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications.
Properties
IUPAC Name |
methyl 6-[(4-hydroxybenzoyl)amino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-13(17)5-3-2-4-10-15-14(18)11-6-8-12(16)9-7-11/h6-9,16H,2-5,10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYATFHKZIZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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